Acefylline heptaminol
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Overview
Description
Acefylline heptaminol, also known as 6-amino-2-methylheptan-2-ol salt of theophylline-7-yl acetic acid, is a derivative of theophylline. It is primarily used for its bronchodilator and cardiovascular effects. This compound is less toxic than theophylline and produces insignificant gastric irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acefylline heptaminol is synthesized through a reaction between theophylline-7-acetic acid and heptaminol. The reaction typically involves the formation of a salt between the acidic group of theophylline-7-acetic acid and the basic amine group of heptaminol. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Acefylline heptaminol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Acefylline heptaminol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of xanthine derivatives in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes, particularly in relation to its bronchodilator and cardiovascular properties.
Mechanism of Action
Acefylline heptaminol acts as an adenosine receptor antagonist. By blocking adenosine receptors, it prevents the action of adenosine, a molecule that typically promotes bronchoconstriction and vasodilation. This leads to bronchodilation and improved airflow in the respiratory tract. Additionally, it has cardiovascular effects, including increased heart rate and improved cardiac output .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A xanthine derivative used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
8-Chlorotheophylline: A derivative of theophylline with similar bronchodilator effects but different pharmacokinetic properties.
Uniqueness
Acefylline heptaminol is unique due to its combination of bronchodilator and cardiovascular effects with lower toxicity and minimal gastric irritation. This makes it a preferred choice in certain therapeutic applications compared to other xanthine derivatives .
Properties
CAS No. |
10075-18-0 |
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Molecular Formula |
C17H29N5O5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-amino-2-methylheptan-2-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O4.C8H19NO/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-7(9)5-4-6-8(2,3)10/h4H,3H2,1-2H3,(H,14,15);7,10H,4-6,9H2,1-3H3 |
InChI Key |
DWOMKMOQZYKZKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O)N.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
Origin of Product |
United States |
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